N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
Description
N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a carboxamide group, and distinct substituents such as a chloro group, a methylsulfinylmethyl group, and a fluorophenyl group. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
Properties
IUPAC Name |
N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2S/c1-26(25)11-12-10-13(6-7-14(12)19)21-18(24)16-8-9-23(22-16)17-5-3-2-4-15(17)20/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGJBCZZJQKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(C=CC(=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Substitution Reactions: The chloro and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, using appropriate halogenated precursors and nucleophiles.
Oxidation of the Methyl Group: The methylsulfinylmethyl group can be introduced by oxidizing a methylthio group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinylmethyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives with different substituents, such as N-[4-chloro-3-(methylthio)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide.
Uniqueness: The presence of the methylsulfinylmethyl group and the specific combination of chloro and fluorophenyl substituents contribute to its distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
